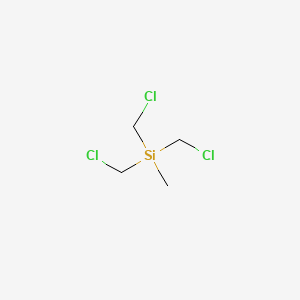

Tris(chloromethyl)methylsilane

Descripción

Dichloro(chloromethyl)methylsilane (CMMCS), with the molecular formula C₂H₅Cl₃Si, is an organosilicon compound characterized by a methyl group, a chloromethyl group, and two chlorine atoms bonded to a central silicon atom. It is also known as (chloromethyl)methyldichlorosilane and is a versatile intermediate in organic synthesis and materials science. Key synonyms and identifiers include CAS 1558-33-4, EINECS 216-319-5, and MDL number MFCD00000874 .

CMMCS is notable for its dual reactivity: the chloromethyl group can participate in nucleophilic substitution, while the Si–Cl bonds enable hydrolysis or condensation reactions. This compound is used in the synthesis of silicone polymers, surface modifiers, and as a precursor for functionalized silanes .

Propiedades

IUPAC Name |

tris(chloromethyl)-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-8(2-5,3-6)4-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFLTVMGFGQSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCl)(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306912 | |

| Record name | Tris(chloromethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-72-7 | |

| Record name | Tris(chloromethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(chloromethyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tris(chloromethyl)methylsilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with formaldehyde and hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of methylsilane derivatives, followed by purification steps to isolate the desired compound. The production process is optimized to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

Tris(chloromethyl)methylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as alcohols or amines.

Reduction Reactions: The compound can be reduced to form silane derivatives.

Oxidation Reactions: Oxidation of this compound can lead to the formation of siloxane compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds with various functional groups.

Reduction Reactions: The products are typically silane derivatives.

Oxidation Reactions: The products include siloxane compounds and other oxidized silicon derivatives.

Aplicaciones Científicas De Investigación

Tris(chloromethyl)methylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is used in the modification of biomolecules for research purposes.

Industry: this compound is used in the production of silicone-based materials and coatings.

Mecanismo De Acción

The mechanism of action of tris(chloromethyl)methylsilane involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various organosilicon compounds. The silicon atom acts as a central hub, facilitating the formation of stable bonds with carbon and other elements.

Comparación Con Compuestos Similares

Key Differences :

- TMCS is primarily used as a silylating agent to protect hydroxyl groups in organic synthesis, whereas CMMCS’s dual functionality allows for crosslinking in silicone resins .

- TMCS reacts violently with water, releasing HCl, while CMMCS’s hydrolysis generates silanols and HCl, enabling controlled polymer growth .

Dichloro(chloromethyl)methylsilane vs. Methyltrichlorosilane (MTS)

Methyltrichlorosilane (MTS) (CAS 75-79-6, CH₃Cl₃Si) has a silicon atom bonded to one methyl group and three chlorine atoms.

Key Differences :

- MTS is highly reactive due to three Si–Cl bonds, making it a key precursor for silica-based materials via sol-gel processes. In contrast, CMMCS’s chloromethyl group enables functionalization in hybrid organic-inorganic materials .

- MTS is classified as highly corrosive (Skin Corr. 1A) and flammable, whereas CMMCS’s hazards are less documented but likely include similar risks due to Si–Cl bonds .

Dichloro(chloromethyl)methylsilane vs. Tris(trimethylsilyl)silane (TTMSS)

Tris(trimethylsilyl)silane (TTMSS) (CAS 1873-77-4, C₉H₂₇Si₄) is a highly branched silane with three trimethylsilyl groups attached to a central silicon atom.

Key Differences :

- TTMSS is a radical initiator and chain-transfer agent, whereas CMMCS is used for electrophilic substitutions.

- TTMSS’s Si–H bond enables H-atom transfer reactions, while CMMCS lacks this functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.